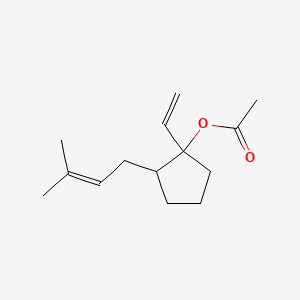
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate is an organic compound with a complex structure that includes a cyclopentyl ring, a vinyl group, and an acetate ester
Vorbereitungsmethoden
The synthesis of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of a catalyst to form the acetate ester . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting their cell wall synthesis and reducing cell wall thickness . The compound may also interact with other cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be compared with similar compounds such as:
3-Methyl-2-butenyl acetate: This compound has a similar structure but lacks the vinylcyclopentyl group, resulting in different chemical and biological properties.
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: This compound shares the 3-methyl-2-butenyl group but has a different core structure, leading to distinct biological activities.
Eigenschaften
CAS-Nummer |
67674-44-6 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
[1-ethenyl-2-(3-methylbut-2-enyl)cyclopentyl] acetate |
InChI |
InChI=1S/C14H22O2/c1-5-14(16-12(4)15)10-6-7-13(14)9-8-11(2)3/h5,8,13H,1,6-7,9-10H2,2-4H3 |
InChI-Schlüssel |
URFMDPOQTRBASQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1CCCC1(C=C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















